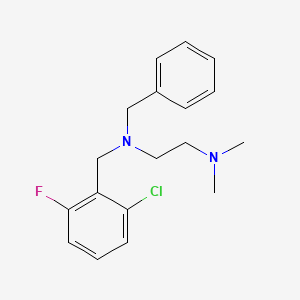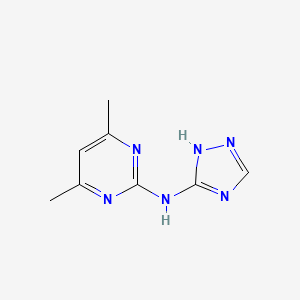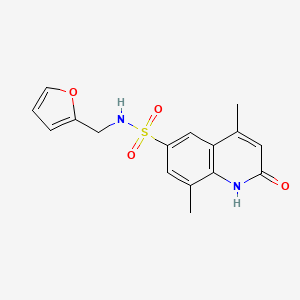![molecular formula C17H16F3NO2 B5785348 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)
3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as fenofibrate, is a drug that is used to treat high levels of cholesterol and triglycerides in the blood. It belongs to a class of drugs called fibrates, which work by reducing the production of cholesterol in the liver and increasing the breakdown of triglycerides in the blood.
Mécanisme D'action
Fenofibrate works by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. Specifically, 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide activates PPAR-alpha, which regulates the expression of genes involved in fatty acid oxidation and triglyceride metabolism.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a number of biochemical and physiological effects, including reducing levels of triglycerides, LDL cholesterol, and total cholesterol, while increasing levels of HDL cholesterol. It has also been shown to reduce inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Fenofibrate has several advantages for laboratory experiments, including its well-established mechanism of action and its ability to modulate lipid metabolism. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, including investigating its effects on other metabolic pathways, exploring its potential as a therapeutic agent for other conditions such as non-alcoholic fatty liver disease, and developing new formulations or delivery methods to improve its efficacy and safety. Additionally, further research is needed to better understand the long-term effects of 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide treatment and to identify potential biomarkers that can be used to predict patient response to treatment.
Méthodes De Synthèse
Fenofibrate can be synthesized using a variety of methods, including the reaction of 3-methylphenoxyacetic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then converted to 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide through a series of reactions involving acylation and cyclization.
Applications De Recherche Scientifique
Fenofibrate has been extensively studied for its potential therapeutic effects in a variety of conditions, including dyslipidemia, diabetes, and cardiovascular disease. Research has shown that 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide can improve lipid profiles, reduce inflammation, and improve insulin sensitivity in patients with these conditions.
Propriétés
IUPAC Name |
3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-4-2-7-15(10-12)23-9-8-16(22)21-14-6-3-5-13(11-14)17(18,19)20/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLNEQODCHRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)





![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)

